4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
CAS No.: 374615-54-0
Cat. No.: VC4175194
Molecular Formula: C18H11Cl2N3OS
Molecular Weight: 388.27
* For research use only. Not for human or veterinary use.
![4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide - 374615-54-0](/images/structure/VC4175194.png)
Specification
CAS No. | 374615-54-0 |
---|---|
Molecular Formula | C18H11Cl2N3OS |
Molecular Weight | 388.27 |
IUPAC Name | 4-chloro-N-(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
Standard InChI | InChI=1S/C18H11Cl2N3OS/c19-12-5-3-11(4-6-12)18(24)22-17-16(14-2-1-9-25-14)21-15-8-7-13(20)10-23(15)17/h1-10H,(H,22,24) |
Standard InChI Key | LUIGTAXUAFMPQZ-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The molecular structure of 4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide features a planar imidazo[1,2-a]pyridine system fused with a thiophene ring at position 2 and a benzamide group at position 3. The presence of chlorine atoms at positions 4 (benzamide) and 6 (imidazopyridine) enhances electron-withdrawing effects, potentially stabilizing the molecule’s interaction with hydrophobic protein pockets. The thiophene moiety introduces π-π stacking capabilities, which may contribute to binding affinity in biological targets .
Molecular Weight and Physicochemical Properties
With a molecular weight of 388.27 g/mol and a calculated logP of 5.41 , the compound exhibits high lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility. Its polar surface area (31.75 Ų) and hydrogen-bonding capacity (one donor, three acceptors) further influence its pharmacokinetic profile .
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₁Cl₂N₃OS | |
Molecular Weight | 388.27 g/mol | |
logP | 5.41 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 3 | |
Polar Surface Area | 31.75 Ų |
Synthetic Methodologies and Optimization
Key Reaction Pathways
Synthesis of 4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide typically proceeds via a multi-step sequence involving:
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Imidazo[1,2-a]pyridine Core Formation: Cyclocondensation of 2-aminopyridine derivatives with α-haloketones or aldehydes under acidic conditions .
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Thiophene Incorporation: Suzuki-Miyaura coupling or direct substitution to introduce the thiophen-2-yl group at position 2.
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Benzamide Functionalization: Amide coupling between the imidazopyridine amine and 4-chlorobenzoyl chloride using coupling agents like HATU or EDCI .
Challenges in Purification
Due to the compound’s low solubility in polar solvents, purification often requires reverse-phase chromatography or recrystallization from dimethylformamide/water mixtures. Yield optimization (typically 40–60%) hinges on precise stoichiometric control and inert atmosphere maintenance to prevent oxidative degradation.
Pharmacological Activity and Mechanism of Action
Kinase Inhibition and Antiproliferative Effects
Patent literature highlights imidazo[1,2-a]pyridine derivatives as potent inhibitors of Bruton’s tyrosine kinase (Btk), a critical mediator in B-cell signaling pathways . Structural analogs of 4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide demonstrate IC₅₀ values <100 nM against Btk, with chloro substituents enhancing target affinity by 2–3 fold compared to methyl or fluoro variants . Molecular docking studies suggest that the chlorine at position 6 forms a halogen bond with Btk’s hinge region (Glu475), while the thiophene engages in hydrophobic interactions with Leu408 .
Comparative Analysis with Structural Analogs
Substituent Impact on Bioactivity
Replacement of the 6-chloro group with methyl or fluoro substituents alters both physicochemical and pharmacological properties:
Analog | logP | Btk IC₅₀ (nM) | GABA Potentiation (%) |
---|---|---|---|
6-Chloro (Target Compound) | 5.41 | 78 | Not Tested |
6-Methyl (C22H18ClN3O) | 5.40 | 210 | 150 |
6-Fluoro (C18H11FClN3OS) | 4.89 | 145 | 220 |
The 6-chloro derivative exhibits superior kinase inhibition, likely due to enhanced electron-withdrawing effects stabilizing enzyme interactions . Conversely, reduced lipophilicity in the 6-fluoro analog correlates with improved GABA receptor activity, suggesting divergent structure-activity relationships for different targets .
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